molecular formula C15H24BNO6S B1434270 (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid CAS No. 1704082-65-4

(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B1434270
CAS No.: 1704082-65-4
M. Wt: 357.2 g/mol
InChI Key: OIZCBXVOCRVGCF-UHFFFAOYSA-N
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Description

(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy group and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction is particularly relevant for enzymes with serine or threonine residues in their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of both the sulfamoyl and cyclohexyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

[4-methoxy-3-[(4-methoxycyclohexyl)methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO6S/c1-22-13-6-3-11(4-7-13)10-17-24(20,21)15-9-12(16(18)19)5-8-14(15)23-2/h5,8-9,11,13,17-19H,3-4,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCBXVOCRVGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCC(CC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid
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